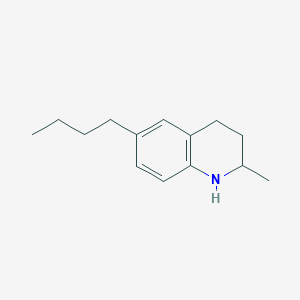
6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline is a member of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in various fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the three-component cascade reaction, which includes the following steps:
Knoevenagel Condensation: Ethyl cyanoacetate reacts with aldehydes to form an intermediate.
Aza-Michael Addition: The intermediate undergoes aza-Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
化学反应分析
Types of Reactions: 6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the quinoline core, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated or alkylated compounds.
科学研究应用
6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for drug development and as a probe in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of agrochemicals, antioxidants, and materials with specific electronic properties
作用机制
The mechanism of action of 6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways within biological systems. The compound may act by:
Binding to Receptors: It can bind to specific receptors, modulating their activity and influencing cellular processes.
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, thereby altering metabolic functions.
Antioxidant Activity: It may exert protective effects by scavenging free radicals and reducing oxidative stress.
相似化合物的比较
6-Methyl-1,2,3,4-tetrahydroquinoline: This compound shares a similar quinoline core but differs in the substitution pattern, lacking the butyl group.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its antioxidant properties, this compound has a hydroxyl group at the 6th position.
1,2,3,4-Tetrahydroisoquinoline: A related compound with diverse biological activities, often used in medicinal chemistry.
Uniqueness: 6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
90955-54-7 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC 名称 |
6-butyl-2-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C14H21N/c1-3-4-5-12-7-9-14-13(10-12)8-6-11(2)15-14/h7,9-11,15H,3-6,8H2,1-2H3 |
InChI 键 |
XLGXQCFQMGFEFY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC2=C(C=C1)NC(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)
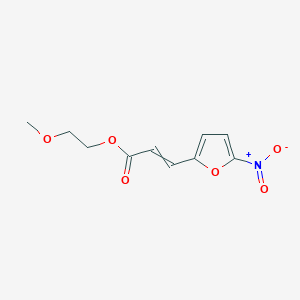
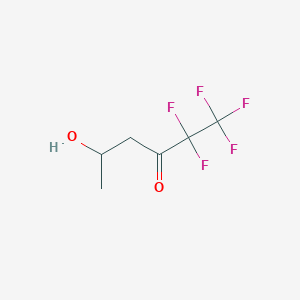

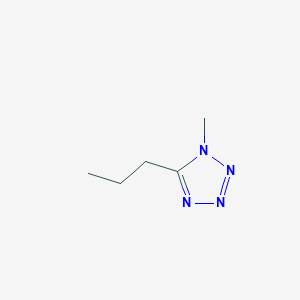
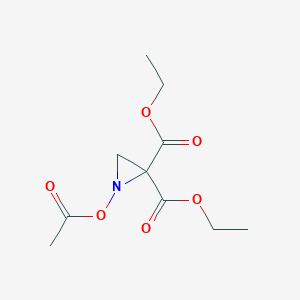
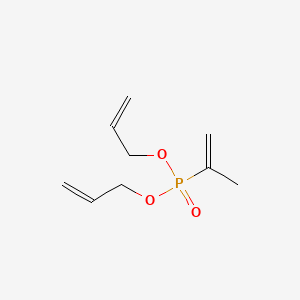
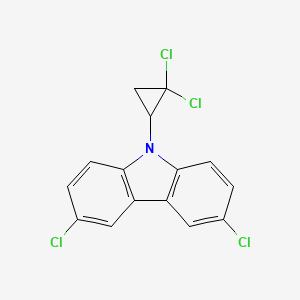
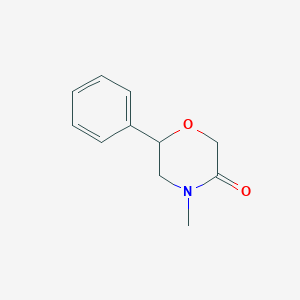
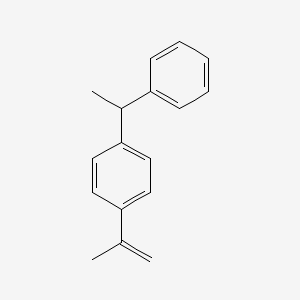
![2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14366872.png)
![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)
